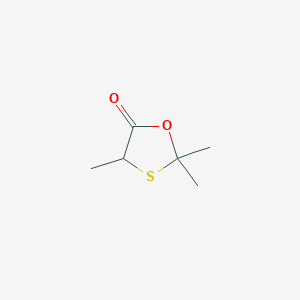

2,2,4-Trimethyl-1,3-oxathiolan-5-one

Description

Properties

IUPAC Name |

2,2,4-trimethyl-1,3-oxathiolan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4-5(7)8-6(2,3)9-4/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOVXXLMWUHZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(S1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519194 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60822-65-3 | |

| Record name | 2,2,4-Trimethyl-1,3-oxathiolan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of 1,3-Oxathiolan-5-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,3-oxathiolan-5-one core represents a compelling heterocyclic scaffold that has garnered increasing attention within the drug discovery community. Its unique structural and electronic properties have paved the way for the development of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide serves as an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of 1,3-oxathiolan-5-one derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the established and emerging therapeutic applications of these compounds, from their well-documented antimicrobial and anticancer properties to their potential as anti-inflammatory and antiviral agents. This document is designed to be a practical and comprehensive resource, providing not only a thorough scientific overview but also detailed experimental protocols and data-driven analyses to empower your research and development endeavors.

The 1,3-Oxathiolan-5-one Core: A Synthesis-Forward Approach

The synthetic accessibility of the 1,3-oxathiolan-5-one ring system is a key driver of its prominence in medicinal chemistry. The most prevalent and efficient method for its construction is the cyclocondensation reaction between a carbonyl compound (an aldehyde or ketone) and α-mercaptoacetic acid (thioglycolic acid).[1][2] This reaction proceeds through a two-step mechanism involving the initial nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization with the elimination of a water molecule.[2]

General Synthesis Protocol

A typical and efficient one-pot synthesis of 2-substituted-1,3-oxathiolan-5-one derivatives is outlined below. This method utilizes dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the cyclization step.[1]

Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-1,3-oxathiolan-5-ones

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq.) and α-mercaptoacetic acid (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (TEA) (1.5 eq.) to the mixture and stir at room temperature for 10 minutes.

-

Cyclization: Add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq.) in THF dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the desired 2-substituted-1,3-oxathiolan-5-one derivative.[2]

Caption: General workflow for the synthesis of 1,3-oxathiolan-5-one derivatives.

Antimicrobial Activity: A Promising Frontier in Combating Resistance

Derivatives of 1,3-oxathiolan-5-one have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][3]

Mechanism of Action and Structure-Activity Relationship (SAR)

The precise mechanism of antimicrobial action for many 1,3-oxathiolan-5-one derivatives is still under investigation. However, it is hypothesized that the heterocyclic ring system can interact with essential microbial enzymes or disrupt cell membrane integrity.

Structure-activity relationship studies have provided valuable insights into the structural requirements for potent antimicrobial activity. For instance, the nature and position of substituents on the aromatic ring at the 2-position of the oxathiolan-5-one core play a crucial role. Studies have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antibacterial activity.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of synthesized 1,3-oxathiolan-5-one derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) against various microbial strains.

| Compound ID | Substituent at 2-position | Test Organism | MIC (µg/mL) | Reference |

| 3e | 4-Chlorophenyl | Escherichia coli | 50 | [2] |

| 3h | 4-Nitrophenyl | Staphylococcus aureus | 25 | [2] |

| 3i | 2,4-Dichlorophenyl | Candida albicans | 50 | [2] |

| Ampicillin | (Standard) | E. coli / S. aureus | 100 | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disc ) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The cytotoxic potential of 1,3-oxathiolan-5-one derivatives against various cancer cell lines has been an area of active investigation.[4] These compounds have shown promise as scaffolds for the development of novel anticancer agents.

Mechanism of Action: Induction of Apoptosis

While the exact molecular targets are still being elucidated for many derivatives, a key mechanism of anticancer activity appears to be the induction of apoptosis, or programmed cell death.[5][6] Apoptosis is a critical process for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective chemotherapeutic agents. The activation of caspases, a family of proteases that execute the apoptotic program, is a central event in this process.[7][8]

Caption: Simplified schematic of apoptosis induction by 1,3-oxathiolan-5-one derivatives.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of 1,3-oxathiolan-5-one derivatives is commonly quantified by determining the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 7 | Hepatocellular Carcinoma (HepG-2) | 8.5 | [4] |

| Compound 9 | Hepatocellular Carcinoma (HepG-2) | 12.3 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3-oxathiolan-5-one derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[11][12]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory and Antiviral Potential: Emerging Areas of Investigation

While the antimicrobial and anticancer activities of 1,3-oxathiolan-5-one derivatives are more established, their potential as anti-inflammatory and antiviral agents is an exciting and evolving area of research.

Anti-inflammatory Activity

Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are crucial mediators of this process.[13] The inhibition of these enzymes is a common strategy for the development of anti-inflammatory drugs. While specific studies on 1,3-oxathiolan-5-one derivatives as COX or 5-LOX inhibitors are limited, the structural features of this scaffold suggest its potential for such activity.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

A general protocol for a fluorometric COX-2 inhibitor screening assay is as follows:[10]

-

Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid substrate, and a fluorescent probe according to the assay kit manufacturer's instructions.

-

Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: The COX-2 enzyme converts arachidonic acid to prostaglandin G2, which then reacts with the probe to generate a fluorescent signal. Measure the fluorescence intensity over time using a microplate reader.

-

Data Analysis: A decrease in the rate of fluorescence increase indicates inhibition of COX-2 activity. Calculate the IC50 value from the dose-response curve.

Antiviral Activity

The 1,3-oxathiolane ring is a key component of several approved antiviral nucleoside analogs, such as lamivudine and emtricitabine, which are used to treat HIV and HBV infections.[2][9][14] These nucleoside analogs act as chain terminators of viral reverse transcriptase. The exploration of non-nucleoside 1,3-oxathiolan-5-one derivatives as antiviral agents is a less explored but promising avenue. Potential viral targets for such compounds could include enzymes like influenza neuraminidase or hepatitis C virus (HCV) NS5B polymerase.[15]

Experimental Protocol: Influenza Neuraminidase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.[1][9][12]

-

Reagent Preparation: Prepare the influenza neuraminidase enzyme and the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[9]

-

Inhibitor Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of the test compounds in a 96-well plate.

-

Substrate Addition: Add the MUNANA substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: The neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: A reduction in fluorescence indicates inhibition of neuraminidase activity. The IC50 value is determined from the dose-response curve.[9]

Future Directions and Concluding Remarks

The 1,3-oxathiolan-5-one scaffold has proven to be a versatile and promising platform for the discovery of new therapeutic agents. While significant progress has been made in understanding its antimicrobial and anticancer activities, further research is warranted in several key areas:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these derivatives is crucial for rational drug design and optimization.

-

Exploration of a Broader Range of Biological Activities: Systematic screening of 1,3-oxathiolan-5-one libraries against a wider panel of biological targets, including specific kinases and proteases, could unveil novel therapeutic applications.[6][16][17][18]

-

In-depth Structure-Activity Relationship Studies: Comprehensive SAR studies are needed to guide the synthesis of more potent and selective derivatives for each identified biological activity.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

-

Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Kashyap, D. K., Kushwaha, N. D., Gupta, J., Verma, K. K., & Srivastav, M. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. Retrieved from [Link]

-

Sarveswaran, R., Banukie, J. W. A. B. N., & Jayasuriya, W. J. A. B. N. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-143. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

- Hassanein, E., El-Miligy, M. M. H., & El-Sayed, M. A. A. (2020). Synthesis, characterization and anti-inflammatory activity of some 1, 3, 4 -oxadiazole derivatives. Pharmaceutical and Biosciences Journal, 8(2), 29-36.

- Lee, H. Y., Lee, M. R., Fan, T. M., & Hergenrother, P. J. (2022). PAC-1 synergizes with sunitinib to enhance cell death in pancreatic neuroendocrine tumors.

-

Hamama, W. S., Ibrahim, M. E., Ghaith, E. A., & Zoorob, H. H. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Synthetic Communications, 47(6), 565-578. Retrieved from [Link]

-

De Clercq, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Biochemical Pharmacology, 188, 114542. Retrieved from [Link]

- Lee, S. H., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223.

- De Clercq, E. (2008). Anti-influenza virus agents: Synthesis and mode of action. Medicinal Research Reviews, 28(1), 1-38.

- Viana, G., et al. (2024). Development of Ex-Vivo Anti-inflammatory Assay for screening of activity through PGE2 and LTB4 release inhibition.

- Yong, Y. K., et al. (2016).

- Schirmeister, T., et al. (2011). Synthesis and importance of 1,3-oxathiolan-5-ones. Chemistry-A European Journal, 17(4), 1076-1084.

- Currens, M. J., et al. (1996). Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, Costatolide, and Dihydrocostatolide. Antimicrobial Agents and Chemotherapy, 40(7), 1685-1691.

- Serli, B., et al. (2020). Representative experiments of apoptosis induction on ovarian cancer A2780cis cells treated with some of the best derivatives (1a, 3a, and 4b) and with the cisplatin at different concentrations (IC50 and 2X IC50 values) in comparison with untreated cells (C-). Inorganica Chimica Acta, 502, 119339.

- Jin, Y., & Liu, Z. (2003). Hepatitis C Virus RNA-Dependent RNA Polymerase (NS5B Polymerase). In Hepatitis C Protocols (pp. 365-375). Humana Press.

- Oh, J. W., et al. (2004). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. Journal of Biological Chemistry, 279(29), 30548-30555.

- Khanam, R., et al. (2017). Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. Cancer Chemotherapy and Pharmacology, 80(5), 1027-1042.

- Chmura, J., et al. (2020). Enantioselective hydrolysis of 1,3-oxathiolan-5-ones for the production of lamivudine.

- Wibowo, A., et al. (2022). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells. Scientific Reports, 12(1), 1-13.

- Putt, K. S., et al. (2006). Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy.

- Lee, W. G., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 835613.

- Aytac, Z., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Mini reviews in medicinal chemistry, 19(17), 1412-1423.

- Yong, Y. K., et al. (2016).

- Laboud, Y., et al. (2023). Newly Synthesized Arylazo Derivatives Induce Apoptosis and G2/M Cell Cycle Arrest With Molecular Docking Validation in Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1192-1203.

- Hamama, W. S., Ibrahim, M. E., Ghaith, E. A., & Zoorob, H. H. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation.

-

Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Retrieved from [Link]

- De Clercq, E. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Biochemical Pharmacology, 188, 114542.

- Ghosh, A. K., & Brindisi, M. (2015). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Journal of Medicinal Chemistry, 58(11), 4475-4501.

- Kumar, D., et al. (2021). Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies. ACS Omega, 6(35), 22695-22708.

- Linciano, P., & Cavalli, A. (2020). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Pharmaceuticals, 13(9), 227.

- Rathnayake, A. D., et al. (2021). Discovery of Triple Inhibitors of Both SARS-CoV-2 Proteases and Human Cathepsin L. Journal of Medicinal Chemistry, 64(21), 16186-16201.

- Chun, K. S., et al. (2009). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Biological Chemistry, 284(48), 33171-33181.

- Patil, U. N., & Lamb, D. C. (2005). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Current Medicinal Chemistry, 12(15), 1723-1748.

- Roy, K., et al. (2021).

- Abdel-Wahab, B. F., et al. (2021). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. Molecules, 26(16), 4983.

- Spencer, D. M., et al. (1996). Synthetic activation of caspases: Artificial death switches. Proceedings of the National Academy of Sciences, 93(25), 14469-14474.

- Bian, M., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2138-2159.

- Karpenko, I., et al. (2022). Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. Molecules, 27(19), 6529.

- Hassanein, E., El-Miligy, M. M. H., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. Pharmaceutical and Biosciences Journal, 8(2), 29-36.

- Focher, F., et al. (2001). Nonnucleoside HIV-1 reverse transcriptase inhibitors; part 3. Synthesis and antiviral activity of 5-alkyl-2-[(aryl and alkyloxyl-carbonylmethyl)thio]-6-(1-naphthylmethyl) pyrimidin-4(3H)-ones. Il Farmaco, 56(5-7), 469-478.

Sources

- 1. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 7. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]

- 8. mdpi.com [mdpi.com]

- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. store.genprice.com [store.genprice.com]

- 12. youtube.com [youtube.com]

- 13. An Assay to Measure Influenza Neuraminidase Inhibition Antibody Titers [jove.com]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of Trimethylated Oxathiolanones: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a foundational overview of trimethylated oxathiolanones, a class of heterocyclic compounds with underexplored potential in medicinal chemistry. Synthesizing principles of organic synthesis, spectroscopic analysis, and pharmacological screening, this document serves as a preliminary roadmap for researchers, scientists, and drug development professionals. We will delve into plausible synthetic strategies, delineate key characterization methodologies, and explore the prospective biological activities of these molecules, drawing logical inferences from related heterocyclic systems. This guide aims to equip research teams with the fundamental knowledge required to initiate and advance discovery programs centered on this promising chemical scaffold.

Introduction: The Oxathiolanone Core in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmacotherapy. Among these, five-membered rings containing both oxygen and sulfur heteroatoms, such as the oxathiolanone core, represent a compelling area of investigation. The inherent asymmetry and diverse substitution possibilities of the oxathiolanone ring offer a unique three-dimensional chemical space for the design of novel therapeutic agents.

While the parent oxathiolanone structure is known, the specific exploration of trimethylated derivatives has been limited. The introduction of three methyl groups onto the oxathiolanone scaffold is hypothesized to significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, profoundly impact biological activity, making trimethylated oxathiolanones an intriguing, yet largely uncharted, territory for drug discovery. This guide will provide a structured approach to understanding and exploring this novel chemical space.

Synthetic Strategies: Accessing the Trimethylated Oxathiolanone Scaffold

The synthesis of a novel class of compounds begins with a robust and adaptable synthetic strategy. While direct, documented syntheses of trimethylated oxathiolanones are not widely available in the current literature, established methods for the synthesis of substituted 1,3-oxathiolan-5-ones can be logically extended. The primary approach involves the cyclocondensation of a thiol-containing carboxylic acid with a suitable carbonyl compound.

Proposed Synthetic Pathway: Cyclocondensation Approach

The most direct route to a trimethylated 1,3-oxathiolan-5-one would involve the reaction of a mercaptoacetic acid derivative with a trimethyl-substituted aldehyde or ketone. For instance, the reaction of 2-mercaptopropionic acid with 2,2-dimethylpropanal (pivaldehyde) in the presence of a suitable dehydrating agent could yield a trimethylated oxathiolanone.

Caption: Proposed cyclocondensation reaction for the synthesis of trimethylated oxathiolanones.

Causality Behind Experimental Choices:

-

Choice of Carbonyl Compound: The selection of a trimethyl-substituted aldehyde or ketone is critical to introduce the desired methylation pattern on the final oxathiolanone ring. The reactivity of the carbonyl group will influence reaction conditions; aldehydes are generally more reactive than ketones.

-

Mercaptoacetic Acid Derivative: The choice of mercaptoacetic acid or its substituted analogs provides the sulfur and carboxylic acid functionalities necessary for ring formation.

-

Dehydrating Agent: The removal of water is essential to drive the equilibrium towards the cyclized product. Common dehydrating agents for this type of reaction include dicyclohexylcarbodiimide (DCC) or the use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.

Experimental Protocol: A General Procedure for Cyclocondensation

The following is a generalized, step-by-step protocol that can serve as a starting point for the synthesis of trimethylated oxathiolanones. Optimization of reaction time, temperature, and stoichiometry will be necessary for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the trimethyl-substituted aldehyde or ketone (1.0 eq) and the mercaptoacetic acid derivative (1.1 eq) in a suitable solvent (e.g., toluene).

-

Addition of Dehydrating Agent: If using DCC (1.2 eq), add it to the reaction mixture at room temperature. If using a Dean-Stark trap, fill the trap with toluene and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

DCC Method: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure.

-

Dean-Stark Method: Allow the reaction to cool to room temperature and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trimethylated oxathiolanone.

Structural Elucidation and Characterization

Unambiguous characterization of the synthesized trimethylated oxathiolanones is paramount to confirm their structure and purity. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns. For a trimethylated oxathiolanone, one would expect to see characteristic signals for the methyl groups, as well as protons on the oxathiolanone ring. A study on 2,4,5-trimethyl-1,3-oxathiolans provides valuable reference data for interpreting the chemical shifts and coupling constants of methyl groups on the oxathiolanone ring[1]. The relative stereochemistry of the methyl groups can often be determined by analyzing the through-space interactions observed in a Nuclear Overhauser Effect (NOE) experiment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the lactone, the carbons of the oxathiolanone ring, and the methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for a Hypothetical Trimethylated Oxathiolanone

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (CH₃) | 0.9 - 2.0 | 15 - 30 |

| Ring Methylene Protons (CH₂) | 3.0 - 4.5 | 35 - 50 |

| Ring Methine Protons (CH) | 4.0 - 5.5 | 70 - 90 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion, and the fragmentation pattern can provide further structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups. A strong absorption band in the region of 1750-1780 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactone (the oxathiolanone ring).

Caption: Workflow for the spectroscopic characterization of trimethylated oxathiolanones.

Preliminary Investigation of Biological Activity

While no specific biological data exists for trimethylated oxathiolanones, the broader class of oxathiolanones and related sulfur-containing heterocycles have shown a range of biological activities. This provides a logical starting point for screening the novel trimethylated analogs.

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, trimethylated oxathiolanones could be screened for the following activities:

-

Antimicrobial Activity: Many sulfur-containing heterocycles, including derivatives of 1,3,4-oxadiazole, exhibit antibacterial and antifungal properties[2][3]. The lipophilic nature of the trimethylated scaffold may enhance cell membrane permeability, a key factor for antimicrobial efficacy.

-

Anticancer Activity: Substituted oxadiazoles and oxazolones have been reported to possess cytotoxic activity against various cancer cell lines[4][5]. Potential mechanisms could involve the inhibition of key enzymes or disruption of cellular signaling pathways.

-

Enzyme Inhibition: The oxathiolanone core can act as a bioisostere for other functional groups, potentially enabling it to interact with the active sites of various enzymes. Screening against a panel of kinases, proteases, and other enzymes relevant to disease could uncover novel inhibitory activities.

Proposed Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized trimethylated oxathiolanones.

Caption: A proposed screening cascade for the biological evaluation of trimethylated oxathiolanones.

Experimental Protocols for Primary Screening:

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a serial dilution of the test compounds in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

-

Cytotoxicity Assay (MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Future Directions and Conclusion

The preliminary investigation of trimethylated oxathiolanones presented in this guide highlights a promising yet underexplored area of medicinal chemistry. The proposed synthetic strategies, based on established chemical principles, offer a clear path to accessing these novel compounds. The outlined characterization workflow will ensure the structural integrity and purity of the synthesized molecules.

The true potential of this compound class will be unveiled through a systematic biological screening campaign. By leveraging knowledge from related heterocyclic systems, researchers can strategically direct their screening efforts towards therapeutic areas with a higher probability of success. The development of a structure-activity relationship (SAR) through the synthesis and testing of a diverse library of trimethylated oxathiolanone analogs will be a critical next step in transforming these promising scaffolds into viable drug candidates. This technical guide serves as the initial stepping stone on this exciting path of discovery.

References

- Shad, H. A., et al. (2021). Stereoselective synthesis of substituted steroidal 1,3-oxathiolanes. Indian Journal of Chemistry - Section B, 60B(5), 751-755.

- Shaikh, A. A., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Letters in Drug Design & Discovery, 14(5), 569-580.

- Zhang, Y., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Molecules, 26(11), 3195.

- Pihlaja, K., & Keskinen, R. (1977). Properties and reactions of 1,3-oxathiolans. Part 6. Chemical equilibration and¹ H nuclear magnetic resonance conformational study of 4,5-dimethyl-, 2,4,5-trimethyl-, and 2,2,4,5-and 2,4,4,5-tetramethyl-1,3-oxathiolans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1476-1481.

- Fuchs, P. L. (2014). Synthesis and importance of 1,3‐oxathiolan‐5‐ones.

- Gomha, S. M., et al. (2019). Synthesis and Evaluation of Antimicrobial and Cytotoxic Activity of Oxathiine-Fused Quinone-Thioglucoside Conjugates of Substituted 1,4-Naphthoquinones. Molecules, 24(19), 3533.

- Reyes-González, F., et al. (2022). Cytotoxic activity of derivatives 14a-14h in human tumor cell lines (leukemia and breast) and in primate non-tumor kidney Vero cells. Molecules, 27(15), 4945.

- Di Mola, A., et al. (2022). Parallel Synthesis of Structurally Diverse Heterocycle Compounds using Microwave Assisted Three Component Reaction. Chemistry Proceedings, 10(1), 8.

- Raczynska, P., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361.

- Wang, Y., et al. (2020). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Microbiology, 15, 107-117.

- Sharma, S., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. ChemistrySelect, 6(43), 11985-12004.

- Kumar, R., & Kumar, S. (2016). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 16(10), 825-845.

- Singh, P., et al. (2021). A review on oxazolone, it's method of synthesis and biological activity. World Journal of Pharmaceutical Research, 10(11), 1024-1044.

- Abdel-Wahab, B. F., et al. (2018). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 23(11), 2968.

- Kaplan, Z. A., et al. (2011). Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 834-841.

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2,2,4-Trimethyl-1,3-oxathiolan-5-one

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2,2,4-trimethyl-1,3-oxathiolan-5-one, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The protocol herein is based on the well-established acid-catalyzed condensation reaction between a ketone and a substituted mercaptoacetic acid. This application note details the reaction mechanism, provides a step-by-step experimental procedure, and outlines the necessary reagents, equipment, and safety precautions. The causality behind experimental choices is explained to allow for informed modifications and troubleshooting.

Introduction & Scientific Background

The 1,3-oxathiolan-5-one scaffold is a significant heterocyclic system in organic chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antiviral, anticonvulsant, and anti-ulcer properties. The specific target of this protocol, this compound, incorporates a gem-dimethyl group at the 2-position and a methyl group at the 4-position, features that can significantly influence its chemical properties and biological interactions.

The synthesis of 1,3-oxathiolan-5-ones is most commonly achieved through the cyclocondensation of a carbonyl compound (an aldehyde or ketone) with a mercaptoacetic acid derivative.[1][2] This reaction is typically catalyzed by an acid and involves the formation of a hemithioacetal intermediate, followed by an intramolecular esterification to yield the final five-membered ring. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for promoting both the initial nucleophilic attack of the thiol group on the carbonyl carbon and the subsequent dehydration to drive the reaction to completion.

Reaction Mechanism & Rationale

The synthesis of this compound proceeds via an acid-catalyzed reaction between 2-mercaptopropanoic acid and acetone. The mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl: The acid catalyst (p-TSA) protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The sulfur atom of the thiol group in 2-mercaptopropanoic acid acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated hemithioacetal intermediate.

-

Deprotonation: A base (e.g., the solvent or the counter-ion of the acid) removes a proton from the sulfur atom, yielding a neutral hemithioacetal.

-

Intramolecular Esterification (Lactonization): The carboxylic acid moiety of the intermediate undergoes an acid-catalyzed intramolecular esterification with the newly formed hydroxyl group. This step involves protonation of the hydroxyl group, followed by nucleophilic attack by the carbonyl oxygen of the carboxylic acid and subsequent elimination of a water molecule to form the stable five-membered 1,3-oxathiolan-5-one ring.

The use of a Dean-Stark apparatus is recommended to remove the water generated during the reaction, thereby shifting the equilibrium towards the formation of the product in accordance with Le Chatelier's principle. Toluene is an ideal solvent for this purpose as it forms an azeotrope with water, facilitating its removal.

Experimental Protocol

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| 2-Mercaptopropanoic acid | C₃H₆O₂S | 106.14 | 5.31 g | 50 | Sigma-Aldrich |

| Acetone | C₃H₆O | 58.08 | 4.36 g (5.5 mL) | 75 | Fisher Scientific |

| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 0.48 g | 2.5 | Alfa Aesar |

| Toluene | C₇H₈ | 92.14 | 100 mL | - | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 50 mL | - | - |

| Brine (Saturated NaCl solution) | NaCl (aq) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g | - | Acros Organics |

Equipment

-

250 mL round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptopropanoic acid (5.31 g, 50 mmol), acetone (5.5 mL, 75 mmol), and p-toluenesulfonic acid monohydrate (0.48 g, 2.5 mmol).

-

Solvent Addition: Add 100 mL of toluene to the flask.

-

Assembly of Apparatus: Attach a Dean-Stark apparatus and a reflux condenser to the round-bottom flask.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours, or when no more water is collected.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Aqueous Workup: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toluene is flammable and toxic; handle with care and avoid inhalation.

-

2-Mercaptopropanoic acid has a strong, unpleasant odor. Handle in a fume hood.

-

p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the trimethyl substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the lactone (typically around 1750-1770 cm⁻¹).

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound. By understanding the underlying reaction mechanism and the rationale for each step, researchers can confidently execute this synthesis and adapt it for the preparation of related derivatives. The successful synthesis of this compound opens avenues for further investigation into its potential applications in various fields of chemical and pharmaceutical research.

References

- Cousins, G., et al. (1995). Enzymatic methods to resolve an oxathiolane intermediate. This citation is part of a broader review and the specific primary source is not directly provided in the search result.

- Journal of Chemical and Pharmaceutical Research. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential.

- Journal of the Indian Chemical Society. (2015). A facile and one pot highly efficient synthesis of 1,3-oxathiolan-5-one derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Oxathiolanone Synthesis

Welcome to the Technical Support Center for Oxathiolanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of oxathiolanones, particularly the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring both high yield and purity of your target compounds.

Introduction: The Challenge of Selectivity in Oxathiolanone Synthesis

The intramolecular cyclization of α-hydroxy acids with thiols to form oxathiolanones is a powerful transformation in organic synthesis, providing access to key intermediates for various biologically active molecules. However, the seemingly straightforward condensation is often complicated by a series of competing side reactions. The presence of multiple nucleophilic and electrophilic sites in the starting materials and intermediates creates a landscape where intermolecular reactions can compete with the desired intramolecular cyclization. This guide provides a structured, question-and-answer approach to identify, understand, and mitigate the formation of these common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues Related to Thiol Reactivity

Question 1: I am observing a significant amount of a byproduct with a molecular weight double that of my thiol starting material. What is it and how can I prevent its formation?

Answer: This is a classic case of disulfide byproduct formation. Thiols (-SH) are susceptible to oxidation, especially in the presence of atmospheric oxygen, which leads to the formation of a disulfide (-S-S-) bond.[1] This reaction is often catalyzed by trace metal ions and is accelerated at a pH that favors the deprotonation of the thiol to the more reactive thiolate anion (RS⁻).[1]

Root Cause Analysis:

-

Oxidation: The primary culprit is the oxidation of the thiol starting material.

-

Reaction Conditions: The reaction may be exposed to air, or the solvents and reagents may contain dissolved oxygen or trace metal catalysts. A basic pH can also increase the rate of oxidation.[1]

Troubleshooting Protocol:

-

De-gas Solvents: Before use, thoroughly de-gas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with nitrogen or argon connected to the reaction flask via a needle.

-

Use of Reducing Agents: The addition of a reducing agent can prevent disulfide formation and in some cases, reverse it.

-

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, water-soluble, and odorless reducing agent that is effective over a wide pH range.

-

Dithiothreitol (DTT): DTT is another common reducing agent, particularly effective at neutral to slightly basic pH.

-

-

Chelating Agents: If trace metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your reaction mixture to sequester these ions.[1]

-

pH Control: Maintain a slightly acidic to neutral pH (around 6.5-7.5) to minimize the concentration of the highly reactive thiolate anion.[1]

Diagram 1: Disulfide Byproduct Formation Pathway A visual representation of the oxidation of thiols to disulfides.

Caption: Oxidation pathway of thiols to disulfide byproducts.

Category 2: Issues Related to Intermolecular Reactions

Question 2: My reaction is producing a complex mixture of higher molecular weight species instead of my desired oxathiolanone. What is happening?

Answer: You are likely encountering intermolecular dimerization and oligomerization. Instead of the hydroxyl group of the α-hydroxy acid reacting with the thiol group of the same molecule (intramolecular), it is reacting with the thiol or another hydroxyl group of other molecules (intermolecular). This leads to the formation of linear dimers, trimers, and longer oligomeric chains.

Root Cause Analysis:

-

Concentration: At high concentrations, the probability of two different molecules colliding in the correct orientation for an intermolecular reaction is significantly higher than the probability of a single molecule adopting the correct conformation for an intramolecular cyclization.[2]

-

Reaction Kinetics: Intermolecular reactions are often kinetically favored at higher concentrations.

Troubleshooting Protocol:

-

High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high-dilution conditions.[1][2] This is typically achieved by the slow addition of the starting materials to a large volume of solvent.

-

Syringe Pump Addition: A highly controlled method is to use a syringe pump to add a solution of the α-hydroxy acid and thiol to the reaction vessel over a period of several hours.

-

-

Solvent Choice: The choice of solvent can influence the conformation of the substrate and the relative rates of intra- and intermolecular reactions. Non-polar solvents can sometimes favor conformations that facilitate cyclization.[3]

Table 1: Effect of Concentration on Cyclization vs. Oligomerization

| Concentration | Predominant Reaction Pathway | Expected Outcome |

| > 0.1 M | Intermolecular | High levels of dimers and oligomers |

| 0.01 - 0.05 M | Competitive | Mixture of product and byproducts |

| < 0.005 M | Intramolecular | Higher yield of desired oxathiolanone |

Diagram 2: Intramolecular vs. Intermolecular Pathways A diagram illustrating the competition between desired cyclization and byproduct formation.

Caption: Competing reaction pathways in oxathiolanone synthesis.

Question 3: I am observing a byproduct with a molecular weight corresponding to two molecules of my α-hydroxy acid. What is this?

Answer: This byproduct is likely a lactide, which is a cyclic di-ester formed from the intermolecular condensation of two molecules of the α-hydroxy acid. This side reaction is particularly prevalent at higher temperatures.[4][5]

Root Cause Analysis:

-

Self-Condensation: The α-hydroxy acid can act as both the nucleophile (hydroxyl group) and the electrophile (carboxylic acid) and react with itself.

-

High Temperatures: The conditions required for the desired cyclization may also be forcing the self-condensation of the hydroxy acid.[2][6]

Troubleshooting Protocol:

-

Lower Reaction Temperature: If possible, lower the reaction temperature to disfavor the lactide formation.

-

Choice of Coupling Agent: Utilize a coupling agent that selectively activates the carboxylic acid towards reaction with the thiol at lower temperatures, minimizing the self-condensation of the hydroxy acid. Carbodiimides like DCC or EDC with an additive like DMAP can be effective.[1]

Category 3: Issues Related to Coupling Agents and Reaction Conditions

Question 4: I am using DCC as a coupling agent and I'm having trouble removing a white, insoluble precipitate from my reaction mixture. What is it?

Answer: The white, insoluble precipitate is dicyclohexylurea (DCU), a byproduct of the reaction of dicyclohexylcarbodiimide (DCC) with the carboxylic acid.[7][8]

Troubleshooting Protocol:

-

Filtration: The majority of the DCU can be removed by simple filtration as it is insoluble in most common organic solvents.

-

Solvent Choice: Running the reaction in a solvent like dichloromethane (DCM) will cause the DCU to precipitate as it forms, allowing for its removal by filtration at the end of the reaction.

-

Alternative Carbodiimide: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[1][9]

Question 5: My α-hydroxy acid is chiral, but my product is showing a loss of stereochemical purity. What could be the cause?

Answer: You are likely experiencing epimerization or racemization at the α-carbon of the hydroxy acid. This can be caused by harsh reaction conditions, particularly the use of strong bases or high temperatures, which can lead to the deprotonation of the α-proton and subsequent loss of stereochemistry.[10][11]

Troubleshooting Protocol:

-

Milder Conditions: Employ milder reaction conditions. Avoid strong, non-nucleophilic bases and excessive heat.

-

Base Selection: If a base is required, use a weaker, non-hindered base and only in catalytic amounts if possible. Bases like 2,4,6-trimethylpyridine (collidine) are sometimes used to minimize epimerization.

-

Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that could cause epimerization.

Experimental Protocols

Protocol 1: General Procedure for Oxathiolanone Synthesis under High Dilution

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, under a positive pressure of argon.

-

To the flask, add the desired solvent (e.g., toluene, de-gassed prior to use) to achieve a final concentration of approximately 0.005 M.

-

In a separate flask, prepare a solution of the α-hydroxy acid (1.0 eq), the thiol (1.1 eq), and the coupling agent (e.g., EDC, 1.2 eq) in the same de-gassed solvent.

-

Using a syringe pump, add the solution of the starting materials to the reaction flask over a period of 4-6 hours.

-

After the addition is complete, allow the reaction to stir at the desired temperature, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and proceed with the appropriate workup and purification.

Protocol 2: Purification Strategy for Removing Common Byproducts

-

Aqueous Workup (for EDC users): If EDC was used, wash the organic layer sequentially with a mild acid (e.g., 0.5 M HCl) to remove any unreacted base and the water-soluble urea byproduct, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

-

Filtration (for DCC users): If DCC was used, filter the reaction mixture through a pad of celite to remove the insoluble dicyclohexylurea.

-

Chromatography: Purify the crude product using column chromatography on silica gel.

-

Disulfide Byproduct: The disulfide is typically less polar than the desired oxathiolanone and will elute first.

-

Oligomeric Byproducts: Linear oligomers are generally more polar and will elute after the desired product or may remain on the baseline.

-

Starting Materials: Unreacted α-hydroxy acid is highly polar and will likely remain on the baseline, while the unreacted thiol will be of intermediate polarity.

-

References

- BenchChem. (2025).

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Chemical Engineering Transactions. (2019). Synthesis of L-Lactide through Reactive Distillation and production of Poly (L-lactic acid) (PLLA).

- The Royal Society of Chemistry. (2014).

- Journal of the American Chemical Society. (1978). Quantitative evaluation of steric effects in SN2 ring closure reactions.

- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.

- PMC. (n.d.). Sequential and one-pot post-polymerization modification reactions of thiolactone-containing polymer brushes.

- American Pharmaceutical Review. (2014).

- Wikipedia. (n.d.). Thiocarboxylic acid.

- PMC. (n.d.).

- ResearchGate. (2025).

- PubMed. (2016).

- PMC. (2014). Enumeration of Ring–Chain Tautomers Based on SMIRKS Rules.

- PMC. (2024). Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging.

- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.

- Alfa Chemistry. (n.d.). Synthesis of Polylactic Acid.

- YouTube. (2020). Ring–chain tautomerism (prototropy)

- Science of Synthesis. (n.d.).

- Chemistry Steps. (n.d.). Reactions of Thiols.

- PMC. (n.d.).

- YouTube. (2019). Reactions of thiols.

- Google Patents. (n.d.). WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity.

- ResearchGate. (n.d.). Overview of thiolactone-based synthetic approaches for the preparation and modification of various functionalized polymers.

- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.

- MDPI. (2026).

- Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.

- Journal of the American Chemical Society. (1952). Ring-Chain Tautomerism of Hydroxy Aldehydes.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- PubMed Central. (n.d.).

- YouTube. (2025). Synthesis & Multi-Step Reaction Pathways (Orgo 1 Pre-Finals Review) [LIVE Recording].

- PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.

- PubMed Central. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry.

- Microsynth. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of macrocyclic thiolactone peptides via photochemical intramolecular radical acyl thiol–ene ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Alternatives to 2,2,4-Trimethyl-1,3-oxathiolan-5-one

For the Modern Synthetic Chemist: A Data-Driven Evaluation of Stereocontrol

In the pursuit of enantiomerically pure molecules, the synthetic chemist's toolbox is replete with strategies for asymmetric induction. Among these, the use of chiral auxiliaries remains a robust and reliable method for establishing stereocenters with a high degree of predictability and control.[1] This guide provides a comparative analysis of prominent chiral auxiliaries that serve as powerful alternatives to the lesser-documented 2,2,4-trimethyl-1,3-oxathiolan-5-one. Our focus will be on a critical evaluation of their performance in cornerstone asymmetric transformations—aldol reactions, enolate alkylations, and Diels-Alder reactions—supported by quantitative experimental data.

While this compound and its analogs have found applications in organic synthesis, particularly in the formation of aldol products, a comprehensive body of comparative data on their efficacy is not as extensive as for other well-established auxiliaries.[2][3] This guide, therefore, aims to equip researchers, scientists, and drug development professionals with a practical, data-centric overview of the most reliable and versatile chiral auxiliaries available today.

The Benchmark: Understanding the Landscape of Chiral Auxiliaries

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The ideal auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be cleaved under mild conditions without compromising the newly formed stereocenter, preferably allowing for its own recovery and reuse.

This guide will delve into the following classes of chiral auxiliaries, comparing their performance and utility:

-

Evans' Oxazolidinones: The gold standard in asymmetric aldol reactions.

-

Oppolzer's Camphorsultams: Renowned for their rigidity and high stereoselectivity in a range of transformations.

-

Myers' Pseudoephedrine Amides: A practical and cost-effective choice for asymmetric alkylations.

-

Sulfur-Based Auxiliaries: A versatile class including thiazolidinethiones and tert-butanesulfinamide, offering unique reactivity and stereocontrol.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction that establishes up to two new stereocenters. The choice of chiral auxiliary is critical in dictating the diastereoselectivity of this transformation.

| Chiral Auxiliary | Aldehyde | Enolate Source | Lewis Acid/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Evans' Oxazolidinone | Benzaldehyde | Propionyl | Bu₂BOTf, DIPEA | CH₂Cl₂ | 80-92 | >99:1 (syn) | [4] |

| Oppolzer's Camphorsultam | Isovaleraldehyde | Propionyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 85 | 98:2 (syn) | [5] |

| Thiazolidinethione | Propionaldehyde | Acetyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 90 | >95:5 (syn) | [6] |

| Indene-Based Thiazolidinethione | Propionaldehyde | Acetyl | TiCl₄, (-)-Sparteine | CH₂Cl₂ | 95 | 98:2 (syn) | [7] |

Key Insights: Evans' oxazolidinones consistently provide exceptionally high syn-diastereoselectivity in boron-mediated aldol reactions, establishing them as a benchmark.[1] Sulfur-containing auxiliaries, such as thiazolidinethiones, are particularly effective for acetate aldol additions, a transformation that is often challenging with other auxiliaries.[6]

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the synthesis of chiral carboxylic acid derivatives, which are versatile building blocks in organic synthesis.

| Chiral Auxiliary | Substrate | Electrophile | Base/Solvent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Evans' Oxazolidinone | Propionyl Imide | Benzyl Bromide | LDA/THF | 80-92 | >99:1 | [4] |

| Oppolzer's Camphorsultam | Propionyl Sultam | Allyl Bromide | LDA/THF | >95 | 96:4 | [8] |

| Pseudoephedrine Amide | Propionyl Amide | Benzyl Bromide | LDA, LiCl/THF | 92 | 99:1 | [9] |

| Pseudoephenamine Amide | Propionyl Amide | Benzyl Bromide | LDA, LiCl/THF | 94 | >99:1 | [10] |

Key Insights: Both Evans' oxazolidinones and Myers' pseudoephedrine amides provide excellent levels of stereocontrol in the alkylation of propionyl derivatives.[4][9] Pseudoephedrine offers a cost-effective advantage, with both enantiomers being readily available.[9] Notably, the related pseudoephenamine auxiliary has demonstrated superior diastereoselectivity, particularly in the formation of sterically demanding quaternary centers.[10][11]

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings, capable of creating up to four stereocenters in a single step.[12] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.

| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Solvent | Yield (%) | endo:exo | Diastereomeric Ratio (d.r.) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Evans' Oxazolidinone | Acryloyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 85 | >100:1 | 95.5:4.5 |[13] | | Oppolzer's Camphorsultam | Acryloyl | Cyclopentadiene | TiCl₄ | CH₂Cl₂ | 97 | 93:7 | 98:2 |[13] | | cis-1-Arylsulfonamido-2-indanol | Acryloyl | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | 90 | >99:1 | 92:8 |[14] |

Key Insights: Both Evans' and Oppolzer's auxiliaries are highly effective in promoting diastereoselective Diels-Alder reactions, with Oppolzer's camphorsultam often providing slightly higher levels of diastereoselectivity due to the rigid camphor backbone.[13] The choice of Lewis acid can significantly influence both the yield and the stereochemical outcome.

Detailed Experimental Protocol: Asymmetric Alkylation using Pseudoephedrine Amide

This protocol details the highly diastereoselective alkylation of a pseudoephedrine propionamide, a representative example of the Myers' amide methodology.

Materials:

-

(1R,2R)-(-)-Pseudoephedrine propionamide (1.0 eq)

-

Anhydrous Lithium Chloride (LiCl) (6.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.2 eq of 2.5 M solution in hexanes)

-

Diisopropylamine (2.2 eq)

-

Benzyl bromide (1.2 eq)

-

Saturated aqueous NH₄Cl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Preparation of LDA solution: To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C. Add diisopropylamine followed by the slow addition of n-BuLi. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

-

Enolate Formation: In a separate flame-dried, argon-purged flask, dissolve the pseudoephedrine propionamide and anhydrous LiCl in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the amide solution. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes, and finally re-cool to -78 °C.

-

Alkylation: Add benzyl bromide to the enolate solution at -78 °C. Stir the reaction mixture at 0 °C for 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and partition between ethyl acetate and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired α-benzylated pseudoephedrine amide.

Causality behind Experimental Choices:

-

Anhydrous LiCl: The addition of LiCl is crucial for preventing enolate aggregation, leading to a more reactive and well-defined enolate species, which in turn enhances diastereoselectivity.[9]

-

Freshly prepared LDA: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for the clean and complete deprotonation of the amide to form the corresponding enolate. Using freshly prepared LDA ensures its reactivity.

-

Temperature control: The reaction temperatures are carefully controlled to ensure the stability of the enolate and to maximize the diastereoselectivity of the alkylation step.

Visualization of Mechanisms and Workflows

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

Caption: Stereocontrol in the Evans' asymmetric aldol reaction.

Conclusion: Selecting the Optimal Chiral Auxiliary

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. While this compound has its applications, the established track record, extensive documentation, and predictable high performance of Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides make them the auxiliaries of choice for a broad range of transformations.

-

For asymmetric aldol reactions, particularly those requiring high syn-selectivity, Evans' oxazolidinones are unparalleled.

-

For asymmetric alkylations, Myers' pseudoephedrine amides offer a practical and highly effective solution, with pseudoephenamine providing an edge for constructing quaternary centers.

-

Oppolzer's camphorsultams provide a robust and highly rigid chiral environment, excelling in a variety of reactions including Diels-Alder cycloadditions.

-

Sulfur-based auxiliaries, such as thiazolidinethiones, offer unique advantages, especially in acetate aldol reactions.

Ultimately, the optimal choice will depend on the specific substrate, the desired transformation, and considerations of cost and scalability. This guide, by providing a direct comparison of performance data and mechanistic insights, aims to empower the synthetic chemist to make an informed and effective decision.

References

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.

-

Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 52(14), 3851-3854. [Link]

- BenchChem. (2025). Chiral Induction with (-)-Pseudoephedrine Amides: An In-depth Technical Guide. BenchChem.

- BenchChem. (2025). Pseudoephenamine: A Superior and Unrestricted Chiral Auxiliary in Asymmetric Synthesis. BenchChem.

-

Prasad, K. R. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 54(3), 168-177. [Link]

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.

-

da Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Ellman, J. A., et al. (2010). Synthesis and applications of tert-butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]

- BenchChem. (2025). Pseudoephenamine: A Superior and Unrestricted Chiral Auxiliary in Asymmetric Synthesis. BenchChem.

-

Mendes, S. R., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140. [Link]

-

da Silva, F. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). A direct and asymmetric triisopropylsilyltrifluoromethanesulfonate (TIPSOTf) mediated aldol reaction of N‐azidoacetyl‐1,3‐thiazolidine‐2‐thione with aromatic aldehydes catalyzed by a chiral nickel(II)‐Tol‐BINAP complex has been developed. Journal of the American Chemical Society, 128(15), 4936-4937. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

-

Crimmins, M. T., et al. (2005). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. Organic Letters, 7(16), 3565-3568. [Link]

-

Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

-

Fokin, A. A., & Schreiner, P. R. (2003). Alkylation and aldol condensation reactions of 1, 3-oxathiolanones. Chemistry-A European Journal, 9(17), 4047-4054. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 17, 2026, from [Link]

- Curran, D. P., & Kim, B. H. (1990). Controlling stereochemistry in radical addition and cyclization reactions with Oppolzer's camphor sultam. Tetrahedron, 46(17), 6189-6224.

-

Wilson, P. D. (1997). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University. [Link]

-

Rojas-Lima, S., et al. (2024). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Journal of the Mexican Chemical Society, 68(1). [Link]

-

Lee, K., et al. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Organic Letters, 16(11), 2938-2941. [Link]

- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus. BenchChem.

- BenchChem. (2025). Chiral Induction with (-)-Pseudoephedrine Amides: An In-depth Technical Guide. BenchChem.

- Wipf, P., & Reeves, J. T. (2002). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 4(21), 3607-3610.

- Ghosh, A. K., & Kawahama, R. (1997). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 8(9), 1417-1420.

- BenchChem. (2025).

-

Godenschwager, P. F., et al. (2018). Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society, 140(40), 12891-12902. [Link]

-

Wikipedia. (n.d.). Camphorsultam. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved January 17, 2026, from [Link]

-

Mukherjee, S., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 46(11), 1868-1882. [Link]

-

Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved January 17, 2026, from [Link]

-

Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

-

Zhang, Y., et al. (2014). Asymmetric Synthesis of 1,3-Oxathiolan-5-one Derivatives Through Dynamic Covalent Kinetic Resolution. Tetrahedron, 70(42), 7785-7790. [Link]

-

Kumar, A., et al. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 15, 2378-2401. [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Unacademy. (2020, November 4). Diastereoselectivity in Aldol condensation [Video]. YouTube. [Link]

-

Total Organic Chemistry. (2021, January 3). Diels-Alder Reaction | Organic Chemistry Lessons [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2022, September 24). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]

- BenchChem. (2025). A Comparative Guide to Stereocontrol: Pseudoephedrine vs. Oppolzer's Camphorsultam. BenchChem.

-

Patel, J., et al. (2012). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 4(1), 441-446. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]